5-Bromo-3-chloropyridine-2-carboxylic acid CAS number
5-Bromo-3-chloropyridine-2-carboxylic acid CAS number
An In-Depth Technical Guide to 5-Bromo-3-chloropyridine-2-carboxylic acid
This guide provides a comprehensive technical overview of 5-Bromo-3-chloropyridine-2-carboxylic acid, a key heterocyclic building block for professionals in chemical research and pharmaceutical development. We will delve into its fundamental properties, synthesis, applications, and safety protocols, grounding our discussion in established scientific principles and field-proven insights.
Core Compound Identification and Properties
5-Bromo-3-chloropyridine-2-carboxylic acid, also known as 5-Bromo-3-chloropicolinic acid, is a disubstituted pyridine derivative.[1] Its unique arrangement of a carboxylic acid group, a bromine atom, and a chlorine atom on the pyridine ring makes it a versatile and highly valuable intermediate in organic synthesis.
CAS Number: 1189513-51-6[1][2]
Physicochemical and Spectroscopic Data
The compound's physical and chemical characteristics are critical for its application in controlled chemical synthesis. The data presented below has been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrClNO₂ | [1][2] |
| Molecular Weight | 236.45 g/mol | [1][3] |
| Appearance | White solid | [2] |
| Melting Point | 157-159°C | [2] |
| Boiling Point | 322.3 ± 42.0 °C (Predicted) | [2] |
| Density | 1.917 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | Not explicitly available, but expected to be acidic due to the carboxylic acid group. | |
| Solubility | Soluble in organic solvents like DMSO and methanol; limited solubility in water. | General chemical knowledge |
| LogP | 2.19570 | [2] |
Synthesis and Mechanistic Considerations
A plausible synthetic workflow would begin with a more readily available pyridine derivative and introduce the required functional groups in a stepwise manner.
Caption: Plausible synthetic workflow for the target compound.
Causality Behind Experimental Choices:
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Step 1 (Bromination): The synthesis logically starts with the introduction of the bromine atom. Using N-Bromosuccinimide (NBS) is a standard and effective method for the regioselective bromination of activated pyridine rings. The amino group at the 2-position is an activating group that directs the electrophilic bromination to the electron-rich 5-position.
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Step 2 (Sandmeyer Reaction): The conversion of the amino group to a cyano group via a diazonium salt intermediate is a classic and reliable transformation. This two-step process (diazotization followed by nucleophilic substitution with cyanide) is crucial for introducing the carbon atom that will become the carboxylic acid.
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Step 3 (Hydrolysis): The final step involves the acid-catalyzed hydrolysis of the nitrile (cyano) group. Heating with a strong acid like concentrated HCl provides the necessary conditions to convert the nitrile to a carboxylic acid, yielding the final product.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated pyridine carboxylic acids are foundational scaffolds in modern medicinal chemistry.[6] The specific combination of bromo, chloro, and carboxylic acid functionalities in 5-Bromo-3-chloropyridine-2-carboxylic acid offers medicinal chemists three distinct reactive handles for molecular elaboration.
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Carboxylic Acid: Serves as a versatile point for forming amide bonds, which are ubiquitous in drug molecules, allowing for coupling with various amine-containing fragments.
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Bromine and Chlorine Atoms: These halogens can be functionalized through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the systematic exploration of the chemical space around the pyridine core to optimize biological activity and pharmacokinetic properties.
This compound serves as a critical intermediate for synthesizing more complex molecules, particularly in the pharmaceutical and fine chemical industries.[7][8] Its structure is integral to the development of novel therapeutic agents.
Caption: Functionalization pathways for the core scaffold.
Experimental Protocol: Amide Coupling
This protocol describes a general procedure for coupling the title compound with a primary amine, a common subsequent step in a drug discovery workflow.
Objective: To synthesize N-benzyl-5-bromo-3-chloropyridine-2-carboxamide.
Materials:
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5-Bromo-3-chloropyridine-2-carboxylic acid (1.0 eq)
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Benzylamine (1.1 eq)
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EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.5 eq)
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HOBt (Hydroxybenzotriazole) (1.2 eq)
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Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous Dimethylformamide (DMF)
Procedure:
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To a dry, nitrogen-purged round-bottom flask, add 5-Bromo-3-chloropyridine-2-carboxylic acid (1.0 eq).
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Dissolve the starting material in anhydrous DMF.
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Add EDC (1.5 eq) and HOBt (1.2 eq) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.
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In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of DMF.
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Add the benzylamine solution and DIPEA (3.0 eq) to the reaction flask.
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Allow the reaction to stir at room temperature for 12-18 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
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Upon completion, quench the reaction by adding water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired amide.
Self-Validation: The success of the reaction is confirmed by analytical techniques. LC-MS analysis should show the disappearance of the starting material and the appearance of a new peak with the expected mass-to-charge ratio for the product. ¹H NMR spectroscopy will confirm the structure, showing characteristic peaks for both the pyridine and benzyl moieties.
Safety, Handling, and Storage
Proper handling of 5-Bromo-3-chloropyridine-2-carboxylic acid is essential in a laboratory setting. The following information is derived from typical Safety Data Sheets (SDS) for structurally related compounds.[9][10]
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Hazard Identification:
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Precautionary Measures:
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]
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Handling: Use only outdoors or in a well-ventilated area.[10] Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[10]
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Engineering Controls: Ensure that eyewash stations and safety showers are close to the workstation location.[10]
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-
First Aid:
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[10]
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Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10]
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Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[10]
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Storage:
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Store in a well-ventilated place. Keep the container tightly closed.[10] Store locked up.
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Conclusion
5-Bromo-3-chloropyridine-2-carboxylic acid (CAS: 1189513-51-6) is a strategically important heterocyclic compound. Its trifunctional nature provides a robust platform for the synthesis of complex molecular architectures, making it an invaluable asset in the fields of pharmaceutical research and materials science. A thorough understanding of its properties, synthetic routes, and handling requirements is paramount for its effective and safe utilization in research and development.
References
- WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google P
-
3-Bromo-5-chloropyridine-2-carboxylic acid (CAS# 1189513-50-5). [Link]
-
An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. [Link]
- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google P
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5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 - PubChem. [Link]
-
5-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 285433 - PubChem. [Link]
-
An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin. [Link]
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Organic Syntheses Procedure. [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. [Link]
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